molecular formula C12H21NO2 B7859025 2-[2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)ethoxy]ethan-1-ol

2-[2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)ethoxy]ethan-1-ol

Cat. No.: B7859025
M. Wt: 211.30 g/mol
InChI Key: ZJRJELHVLYKDMF-UHFFFAOYSA-N
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Description

2-[2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)ethoxy]ethan-1-ol is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]hept-5-ene moiety, which is linked to an aminoethoxyethanol chain. The compound’s structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)ethoxy]ethan-1-ol typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as tetramethylammonium iodide, to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)ethoxy]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)ethoxy]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)ethoxy]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The ethoxyethanol chain can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Cyclohexylamino)ethoxy]ethanol: Similar in structure but lacks the bicyclic moiety.

    2-[2-(Phenylamino)ethoxy]ethanol: Contains a phenyl group instead of the bicyclo[2.2.1]hept-5-ene moiety.

Uniqueness

The presence of the bicyclo[2.2.1]hept-5-ene moiety in 2-[2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)ethoxy]ethan-1-ol imparts unique chemical properties, such as increased rigidity and specific binding interactions, which are not observed in its similar compounds.

Properties

IUPAC Name

2-[2-(2-bicyclo[2.2.1]hept-5-enylmethylamino)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-4-6-15-5-3-13-9-12-8-10-1-2-11(12)7-10/h1-2,10-14H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRJELHVLYKDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CNCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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